(3-Aminocyclohexyl)methanol

mPGES-1 inhibition inflammation chiral resolution

(3-Aminocyclohexyl)methanol (CAS 925921-14-8) is a chiral 1,3-disubstituted cyclohexane amino alcohol whose two stereocenters dictate biological activity. Generic substitution with regioisomers or racemic mixtures is scientifically inadvisable—only enantiomerically pure forms (e.g., (1S,3S)) deliver the requisite 3D pharmacophore for potent target engagement, as validated in sub-50 nM SHP2 inhibitors and mPGES-1 clinical candidate syntheses. Procure cis/trans isomers for systematic SAR profiling of aminocyclohexyl ether therapeutics.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 925921-14-8
Cat. No. B1527060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminocyclohexyl)methanol
CAS925921-14-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)CO
InChIInChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2
InChIKeyDFMNUVOZLQPWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminocyclohexyl)methanol CAS 925921-14-8: A Chiral Amino Alcohol Building Block for Pharmaceutical Intermediates and Selective Target Modulation


(3-Aminocyclohexyl)methanol (CAS 925921-14-8) is a chiral, cyclohexane-based amino alcohol characterized by a 1,3-disubstituted ring scaffold bearing a primary amine and a hydroxymethyl group. It possesses two stereocenters, giving rise to distinct stereoisomeric forms that exhibit profoundly divergent biological and physicochemical properties. While the compound's physical properties, including a computed density of 1.0±0.1 g/cm³ and a predicted boiling point of 218.8±13.0 °C at 760 mmHg, have been noted , its core value proposition resides in its function as a versatile, enantiomerically enriched intermediate and a privileged scaffold for medicinal chemistry, enabling the precise construction of potent and selective target modulators .

Why Substituting (3-Aminocyclohexyl)methanol CAS 925921-14-8 with a Generic Analog or Stereoisomer Can Invalidate Your Research


Generic substitution of (3-Aminocyclohexyl)methanol with a close analog—including its own cis/trans diastereomers or regioisomers like (4-aminocyclohexyl)methanol—is scientifically inadvisable and often leads to catastrophic loss of target activity or selectivity. The compound's two chiral centers create a 3D spatial orientation that is critical for specific interactions with biological targets [1]. As demonstrated in the development of mPGES-1 inhibitors, the use of the stereochemically pure (1S,3S)-enantiomer is not a matter of enhanced performance but a prerequisite for achieving the desired therapeutic profile, while other isomers or the racemic mixture would be unfit for purpose . Furthermore, derivatives built upon the 3-aminocyclohexyl scaffold have shown sub-50 nM inhibitory potency against targets like SHP2 [2], a level of activity that is often contingent on the precise orientation of both the amine and hydroxymethyl functional groups.

Quantitative Differentiators of (3-Aminocyclohexyl)methanol CAS 925921-14-8 Against Comparators


Stereochemical Purity as a Determinant of Biological Activity: The Case of mPGES-1 Inhibitors

In the development of novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, a specific stereoisomer, (1S,3S)-3-aminocyclohexyl]methanol, was identified as a critical intermediate . The use of any other stereoisomer or the racemic mixture would have resulted in a mixture of diastereomeric final compounds, each with potentially different—and almost certainly inferior—pharmacological profiles. The necessity for this specific enantiomer drove the development of a dedicated, scalable synthesis to supply material for advanced studies, highlighting that the spatial arrangement of the amino and hydroxymethyl groups is a functional prerequisite, not an optimization parameter [1].

mPGES-1 inhibition inflammation chiral resolution enantioselective synthesis

Potent Target Engagement: Sub-50 nM SHP2 Inhibition Achieved with a 3-Aminocyclohexyl-Derived Scaffold

Derivatives of the (3-aminocyclohexyl)methanol scaffold have demonstrated highly potent enzyme inhibition. A compound bearing the core 3-aminocyclohexyl motif, 1-(3-aminocyclohexyl)-4-(2,3-dichlorophenyl)pyridin-2(1H)-one (Compound 74 in US10561655), displayed an IC50 value of less than 50 nM against the human tyrosine-protein phosphatase non-receptor type 11 (SHP2) [1]. This level of potency, achieved with a molecule containing the specific 1,3-disubstituted cyclohexane core, highlights the scaffold's ability to position key pharmacophores for optimal interaction with a challenging protein target [2].

SHP2 inhibition tyrosine phosphatase cancer therapeutics structure-activity relationship

Distinct Cis/Trans Stereochemistry Dictates Differential Physicochemical and Biological Profiles

The (3-aminocyclohexyl)methanol scaffold exists as distinct cis and trans diastereomers, which are chemically and biologically non-equivalent entities. The trans-(1S,3S)-isomer (CAS 921040-77-9) features the amino and hydroxymethyl groups on opposite faces of the cyclohexane ring, resulting in a specific 3D geometry that dictates its intermolecular interactions [1]. In contrast, the cis-isomer (CAS 921040-76-8) has both groups on the same face. This fundamental difference in shape alters physicochemical properties like hydrogen bonding and lipophilicity, which are critical for molecular recognition and pharmaceutical properties .

stereochemistry conformational analysis chiral resolution isomer comparison

Proven Synthetic Accessibility via Chiral Resolution and Scalable Routes

Unlike many chiral amino alcohols that require expensive asymmetric catalysis or tedious chromatographic separations, a practical and scalable synthesis for the enantiomerically pure (1S,3S)-isomer has been reported, derived from a commercially available, low-cost starting material . This synthesis, developed by process chemists at Pfizer, demonstrates that the compound can be reliably produced in multi-gram quantities, ensuring its availability and cost-effectiveness for both early-stage research and later-stage development . This contrasts with many research chemicals that lack a validated route for larger-scale procurement.

scalable synthesis chiral resolution process chemistry cost-effective production

High-Impact Application Scenarios for (3-Aminocyclohexyl)methanol CAS 925921-14-8


Development of Next-Generation mPGES-1 Inhibitors for Inflammation and Pain

Procure the (1S,3S)-enantiomer of (3-aminocyclohexyl)methanol to serve as the critical chiral intermediate in the synthesis of novel mPGES-1 inhibitors. This scenario directly leverages the compound's established role in a published medicinal chemistry campaign aimed at creating a clinical candidate . Using any other isomer or racemic mixture will not yield the desired inhibitor scaffold and will derail structure-activity relationship (SAR) studies and preclinical development efforts.

Construction of SHP2 Allosteric Inhibitors for Targeted Cancer Therapy

Employ the 3-aminocyclohexylmethanol core as a privileged scaffold for designing potent, non-covalent inhibitors of the oncogenic phosphatase SHP2. The evidence of a derivative achieving sub-50 nM potency positions this building block as a high-value starting point for medicinal chemistry hit-to-lead optimization programs focused on overcoming challenges associated with targeting protein phosphatases. This scenario is ideal for research groups seeking novel, potent chemical matter against a validated but difficult target.

Stereochemical Probe Design for Conformational Studies of Aminocyclohexyl Ethers

Procure both the cis- and trans-isomers of (3-aminocyclohexyl)methanol to systematically investigate the impact of stereochemistry on the pharmacological properties of aminocyclohexyl ether compounds, a class with applications in cardiac arrhythmia treatment . This dual procurement enables head-to-head comparison of the isomeric building blocks in the synthesis of final drug candidates, allowing for the elucidation of stereochemical drivers of potency, selectivity, and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminocyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.